7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
7,8-Difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a fused pyrazole-quinoline core substituted with fluorine atoms at positions 7 and 8, a 4-methylphenyl group at position 3, and a 3-nitrophenyl moiety at position 1 (Figure 1).
The fluorine atoms likely enhance metabolic stability and membrane permeability, as seen in related fluorinated pyrazoloquinolines like ELND006 . The 3-nitrophenyl group may act as an electron-withdrawing moiety, modulating electronic interactions with target proteins, while the 4-methylphenyl substituent could contribute to hydrophobic interactions.
Properties
IUPAC Name |
7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N4O2/c1-13-5-7-14(8-6-13)22-18-12-26-21-11-20(25)19(24)10-17(21)23(18)28(27-22)15-3-2-4-16(9-15)29(30)31/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEIZRQDTZDNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of fluorine atoms and the attachment of methylphenyl and nitrophenyl groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines with amino and hydroxyl substituents exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and downregulating iNOS/COX-2 expression. Key examples include:
Key Insights :
- Amino groups at position 3 (e.g., 2i, 2m) enhance hydrogen-bonding interactions with iNOS, critical for anti-inflammatory activity .
- The target compound lacks an amino group but introduces fluorine and nitro substituents.
Gamma-Secretase Inhibitors: ELND006 and ELND007
ELND006 and ELND007 are pyrazolo[4,3-c]quinoline derivatives with trifluoromethylsulfonyl and cyclopropyl groups. They selectively inhibit amyloid-beta production over Notch, a key feature for Alzheimer’s therapeutics .
| Compound | Substituents | Selectivity (Amyloid-beta vs. Notch) | Key Feature |
|---|---|---|---|
| ELND006 | 4-cyclopropyl, 7,8-difluoro, sulfonyl | High | Metabolic stability |
| Target Compound | 7,8-difluoro, 3-(4-methylphenyl), 1-(3-nitrophenyl) | Unknown | Nitro group may reduce metabolic clearance |
Comparison :
Antimicrobial Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines with nitrophenyl and fluorophenyl groups exhibit antimicrobial activity ():
Key Insights :
- The position of the nitro group (para vs. meta) influences activity.
- Amino groups in pyrazoloquinolines (e.g., 3-amino in ) are critical for antimicrobial activity, which the target compound lacks.
Structural and Electronic Comparisons
Substituent Effects :
- Fluorine : Present in the target compound and ELND006, fluorine enhances metabolic stability and bioavailability via C-F bond strength and reduced susceptibility to enzymatic degradation .
- Nitro Group : The 3-nitrophenyl substituent in the target compound may act as a stronger electron-withdrawing group compared to methoxy or methyl groups in analogs like C350-0671 (), altering charge distribution and binding kinetics.
- Methylphenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
